Cas no 929038-12-0 (Potassium (2-cyanophenyl)trifluoroborate)

Potassium (2-cyanophenyl)trifluoroborate Chemical and Physical Properties
Names and Identifiers
-
- Potassium (2-cyanophenyl)trifluoroborate
- potassium,(2-cyanophenyl)-trifluoroboranuide
-
- MDL: MFCD09952302
- Inchi: InChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1
- InChI Key: JGENEVUNRFCCKN-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C#N)[B-](F)(F)F.[K+]
Computed Properties
- Exact Mass: 209.00300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 23.79000
- LogP: 1.61268
Potassium (2-cyanophenyl)trifluoroborate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
Potassium (2-cyanophenyl)trifluoroborate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P698895-500mg |
Potassium (2-Cyanophenyl)trifluoroborate |
929038-12-0 | 500mg |
$ 80.00 | 2022-06-03 | ||
AK Scientific | AMTB728-5g |
Potassium (2-cyanophenyl)trifluoroborate |
929038-12-0 | 97% | 5g |
$150 | 2025-02-18 | |
Chemenu | CM194817-25g |
Potassium (2-cyanophenyl)trifluoroborate |
929038-12-0 | 95+% | 25g |
$*** | 2023-05-29 | |
Chemenu | CM194817-25g |
Potassium (2-cyanophenyl)trifluoroborate |
929038-12-0 | 95+% | 25g |
$447 | 2021-06-16 | |
Key Organics Ltd | AS-2698-5G |
Potassium (2-cyanophenyl)trifluoroborate |
929038-12-0 | >95% | 5g |
£122.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P886859-5g |
Potassium (2-cyanophenyl)trifluoroborate |
929038-12-0 | 98% | 5g |
2,455.20 | 2021-05-17 | |
abcr | AB331551-5g |
Potassium (2-cyanophenyl)trifluoroborate; . |
929038-12-0 | 5g |
€150.90 | 2025-02-20 | ||
abcr | AB331551-10g |
Potassium (2-cyanophenyl)trifluoroborate; . |
929038-12-0 | 10g |
€219.20 | 2025-02-20 | ||
Aaron | AR003UKF-250mg |
Potassium (2-cyanophenyl)trifluoroborate |
929038-12-0 | 97% | 250mg |
$6.00 | 2025-01-22 | |
Aaron | AR003UKF-10g |
Potassium (2-cyanophenyl)trifluoroborate |
929038-12-0 | 97% | 10g |
$210.00 | 2025-01-22 |
Potassium (2-cyanophenyl)trifluoroborate Related Literature
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on Potassium (2-cyanophenyl)trifluoroborate
Comprehensive Guide to Potassium (2-cyanophenyl)trifluoroborate (CAS No. 929038-12-0): Properties, Applications, and Innovations
Potassium (2-cyanophenyl)trifluoroborate (CAS No. 929038-12-0) is a highly specialized organoboron compound that has garnered significant attention in modern synthetic chemistry and pharmaceutical research. This boronic acid derivative is characterized by its unique trifluoroborate group and cyanophenyl moiety, which contribute to its stability and reactivity in cross-coupling reactions. As a potassium salt, it offers enhanced solubility in polar solvents, making it a versatile reagent for Suzuki-Miyaura coupling, a cornerstone reaction in drug discovery and material science.
The growing demand for efficient coupling reagents and stable boronic acid equivalents has positioned Potassium (2-cyanophenyl)trifluoroborate as a critical tool for chemists. Unlike traditional boronic acids, this compound exhibits superior hydrolytic stability, reducing decomposition risks during storage or reaction conditions. Its 2-cyanophenyl group further enables the construction of complex heterocyclic frameworks, a hot topic in the development of biologically active molecules and agrochemicals. Researchers frequently search for "alternatives to boronic acids" or "air-stable coupling partners," highlighting the relevance of this compound.
In the context of green chemistry, Potassium (2-cyanophenyl)trifluoroborate aligns with the push for sustainable synthesis. Its compatibility with aqueous reaction media and reduced toxicity compared to heavy metal catalysts addresses environmental concerns. Recent studies explore its role in flow chemistry systems, where its stability minimizes clogging and improves reaction reproducibility—a key focus for industrial scalability. Questions like "how to optimize Suzuki reactions" or "best trifluoroborate reagents 2024" reflect user interest in such advancements.
The compound’s crystal structure and NMR spectral data (particularly 11B and 19F signals) are well-documented, aiding in quality control and reaction monitoring. Analytical techniques like HPLC-MS and X-ray diffraction confirm its purity, a critical factor given the rise of "high-precision reagents" searches. Additionally, its compatibility with photoredox catalysis opens doors to C–H functionalization strategies, a trending area in late-stage drug modifications.
From a commercial perspective, Potassium (2-cyanophenyl)trifluoroborate is available in varying purities (98%–99.9%) to meet research and industrial needs. Suppliers often highlight its long shelf life and ease of handling, addressing common pain points in chemical procurement. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s role in constructing diverse molecular libraries continues to expand, reinforcing its importance in modern chemistry.
929038-12-0 (Potassium (2-cyanophenyl)trifluoroborate) Related Products
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
